OrfamideB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

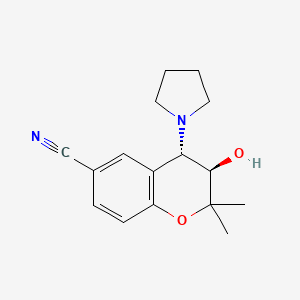

Orfamide B is a cyclic lipopeptide originally isolated from Pseudomonas fluorescens. It is the main orfamide produced by Pseudomonas sp. CMR12a .

Synthesis Analysis

The total synthesis of the cyclic lipodepsipeptide natural product Orfamide A was achieved by developing a synthesis format using an amino acid ester building block and SPPS protocol adaptation . Although this is for Orfamide A, it could provide insights into the synthesis of Orfamide B.Molecular Structure Analysis

The molecular structure of Orfamide B is complex. It consists of 10 amino acids and a 3-hydroxydodecanoic or tetradecanoic acid tail . The structural correction of Orfamide A by chemical synthesis and analysis was confirmed by biological activity comparison . This could also be relevant to Orfamide B.Physical And Chemical Properties Analysis

Orfamide B has a molecular weight of 1281.64 . Other physical and chemical properties specific to Orfamide B are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Biosurfactant Production

Orfamide B is a type of cyclic lipopeptide (CLP) produced by Pseudomonas species . These CLPs are known as biosurfactants, which are compounds that reduce surface tension and increase the solubility of other molecules .

Lysis of Oomycete Zoospores

Orfamide B plays a crucial role in the lysis of oomycete zoospores . Oomycetes are a group of fungus-like organisms that include some devastating plant pathogens. The ability of Orfamide B to lyse their zoospores can help control these pathogens .

Biocontrol of Rhizoctonia

Rhizoctonia is a genus of anamorphic fungi that can cause diseases in a wide range of hosts, including many economically important crops . Orfamide B has been shown to have biocontrol activity against Rhizoctonia .

Insecticidal Activity

Orfamide B has been found to have insecticidal activity against aphids . This makes it a potential candidate for the development of new biopesticides .

Antimicrobial Activity

Orfamide B, like other cyclic lipopeptides, has antimicrobial properties . It can be effective against a wide range of organisms, including fungi, oomycetes, nematodes, and protozoa .

Induction of Systemic Resistance in Rice

Orfamide B has been shown to induce systemic resistance in rice to Cochliobolus miyabeanus, a fungal pathogen that causes brown spot disease . However, it does not induce resistance to Magnaporthe oryzae, the causative agent of rice blast disease .

Wirkmechanismus

Target of Action

Orfamide B primarily targets a variety of organisms such as fungi, oomycetes, nematodes, and protozoa . It also exhibits insecticidal activity against aphids . The compound is involved in the lysis of oomycete zoospores .

Mode of Action

Orfamide B interacts with its targets by disrupting their cellular processes. For instance, it is involved in the lysis of oomycete zoospores . It also contributes to insecticidal activity . The exact interaction between Orfamide B and its targets is still under investigation.

Biochemical Pathways

Orfamide B affects several biochemical pathways. It is known to induce systemic resistance in plants against certain pathogens . It also plays a role in the swarming motility of Pseudomonas . The production of Orfamide B is regulated by luxR type regulators .

Pharmacokinetics

It is known that orfamide b can be produced by pseudomonas in response to certain environmental conditions .

Result of Action

The action of Orfamide B results in a variety of effects at the molecular and cellular level. It can cause zoospore lysis of Phytophthora and Pythium . It also decreases the severity of blast in rice plants by blocking appressorium formation in Magnaporthe oryzae .

Action Environment

The action, efficacy, and stability of Orfamide B are influenced by environmental factors. For instance, the production of Orfamide B by Pseudomonas is regulated by environmental conditions . The compound’s insecticidal activity also depends on the specific environmental context .

Eigenschaften

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIEPCWEZBKGP-YBDOJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112N10O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OrfamideB | |

Q & A

Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)